N-(1H-indol-5-ylmethyl)-2-phenylethanamine

Description

BenchChem offers high-quality N-(1H-indol-5-ylmethyl)-2-phenylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1H-indol-5-ylmethyl)-2-phenylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-5-ylmethyl)-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-2-4-14(5-3-1)8-10-18-13-15-6-7-17-16(12-15)9-11-19-17/h1-7,9,11-12,18-19H,8,10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMQDKKONVTKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

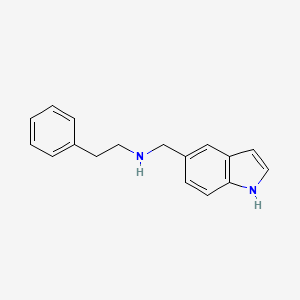

N-(1H-indol-5-ylmethyl)-2-phenylethanamine chemical structure

An In-Depth Technical Guide to N-(1H-indol-5-ylmethyl)-2-phenylethanamine: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of N-(1H-indol-5-ylmethyl)-2-phenylethanamine, a molecule of significant interest within the broader class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in a vast array of biologically active compounds.[1][2] This document details the chemical structure, a proposed synthetic route via reductive amination with mechanistic insights, and predicted methods for structural elucidation. Furthermore, it explores the potential biological significance of this compound, drawing parallels with other indole derivatives that have shown promise in various therapeutic areas.[3][4] This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of novel indole-based compounds.

Introduction: The Significance of the Indole Scaffold

Indole, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry.[3][5] It is a prevalent motif in numerous natural products, pharmaceuticals, and agrochemicals.[2] The indole nucleus is often considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.[5] This guide focuses on a specific derivative, N-(1H-indol-5-ylmethyl)-2-phenylethanamine, which combines the indole core with a phenethylamine moiety, another important pharmacophore.[6]

Chemical Structure of N-(1H-indol-5-ylmethyl)-2-phenylethanamine

The chemical structure of N-(1H-indol-5-ylmethyl)-2-phenylethanamine consists of a 1H-indole ring substituted at the 5-position with a methylamino bridge linked to a 2-phenylethyl group.

Caption: Chemical structure of N-(1H-indol-5-ylmethyl)-2-phenylethanamine.

Proposed Synthesis and Mechanistic Insights

A robust and widely used method for the synthesis of secondary amines is reductive amination.[7][8] This approach involves the reaction of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced to the corresponding amine. For the synthesis of N-(1H-indol-5-ylmethyl)-2-phenylethanamine, a plausible route is the reductive amination of indole-5-carboxaldehyde with 2-phenylethanamine.[6]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for N-(1H-indol-5-ylmethyl)-2-phenylethanamine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for reductive amination.

-

Dissolution: In a round-bottom flask, dissolve indole-5-carboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: To the solution, add 2-phenylethanamine (1.1 eq).

-

Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stirring: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reducing Agent Addition: Slowly add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure N-(1H-indol-5-ylmethyl)-2-phenylethanamine.

Mechanistic Considerations

The reaction proceeds in two main stages:

-

Imine Formation: The nitrogen of the primary amine (2-phenylethanamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (indole-5-carboxaldehyde). This is followed by dehydration to form a Schiff base or imine intermediate.

-

Reduction: The hydride from the reducing agent (e.g., NaBH(OAc)₃) attacks the electrophilic carbon of the imine, reducing it to the secondary amine.

Structural Elucidation and Characterization

The structure of the synthesized N-(1H-indol-5-ylmethyl)-2-phenylethanamine can be confirmed using various spectroscopic techniques.[4][9]

Predicted Spectroscopic Data

The following table summarizes the predicted key signals in the 1H NMR, 13C NMR, and IR spectra based on data from analogous compounds.[10][11][12]

| Technique | Predicted Key Signals |

| ¹H NMR | - Indole NH: A broad singlet around 8.0-8.5 ppm. - Aromatic Protons (Indole & Phenyl): Multiple signals in the range of 6.5-7.8 ppm. - Methylene Protons (CH₂-N & CH₂-Ar): Signals in the range of 2.8-4.0 ppm. |

| ¹³C NMR | - Aromatic Carbons: Signals in the range of 100-140 ppm. - Methylene Carbons: Signals in the range of 40-55 ppm. |

| IR (cm⁻¹) | - N-H Stretch (Indole & Amine): A broad band in the region of 3200-3400 cm⁻¹. - C-H Stretch (Aromatic): Signals around 3000-3100 cm⁻¹. - C-H Stretch (Aliphatic): Signals around 2850-2950 cm⁻¹. - C=C Stretch (Aromatic): Signals in the region of 1450-1600 cm⁻¹. |

| Mass Spec. | - [M+H]⁺: Expected molecular ion peak. |

Potential Biological Significance and Future Directions

While the specific biological activity of N-(1H-indol-5-ylmethyl)-2-phenylethanamine is not extensively documented, the presence of the indole scaffold suggests a high potential for pharmacological activity.[2] Indole derivatives have been reported to exhibit a wide range of biological effects, including:

-

Antimicrobial Activity: Many indole derivatives have shown potent activity against various strains of bacteria and fungi.[4][5][13]

-

Anticancer Activity: The indole nucleus is a key component of several anticancer drugs, and novel derivatives are continuously being explored for their antiproliferative properties.[14][15]

-

Anti-inflammatory Activity: Certain indole derivatives have demonstrated significant anti-inflammatory effects.[4]

The combination of the indole moiety with the phenethylamine structure, which is found in many neurotransmitters and psychoactive compounds, opens up possibilities for neurological applications as well.[6] Further research is warranted to explore the specific biological targets and therapeutic potential of N-(1H-indol-5-ylmethyl)-2-phenylethanamine.

Conclusion

N-(1H-indol-5-ylmethyl)-2-phenylethanamine is a promising molecule that combines two important pharmacophores. This guide has outlined its chemical structure, a feasible synthetic strategy via reductive amination, and the expected methods for its characterization. Based on the extensive biological activities of related indole derivatives, this compound represents a valuable target for further investigation in drug discovery and development.

References

- DIVYA V, PARASURAMAN R, ANJANA. RAVIKUMAR, DAISY JONES P, MURSEENA K P,. ANJITHA K. (2020). Synthesis and Characterization of Indole Derivatives as Potent Antibacterial Agents. IJPPR.

- (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences.

- (2021). Synthesis And Characterization Of Indole Derivatives: An Approach To Investigate The Antimicrobial Activity.

- (2013).

- (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI.

- (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.

- (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI.

- (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.

- Dömling, A. (2013). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. NIH.

- Santa Cruz Biotechnology. N-[(1-Methyl-1H-indol-2-yl)methyl]-2-phenylethanamine.

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- Sigma-Aldrich. Indole-5-carboxaldehyde.

- BenchChem. N-[(1H-indol-5-yl)methyl]acetamide chemical properties.

- Ren, A., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)

- (2014). A New Way to Amines. GalChimia.

- (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- (2025). Synthesis and Antimicrobial and Antioxidant Activities of Some New 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine Derivatives.

- (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)

- Exposome-Explorer. Phenethylamine (Compound).

- (2023). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :...

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Synthesis And Characterization Of Indole Derivatives: An Approach To Investigate The Antimicrobial Activity [library.atmiya.net:8080]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Exposome-Explorer - Phenethylamine (Compound) [exposome-explorer.iarc.fr]

- 7. semanticscholar.org [semanticscholar.org]

- 8. A New Way to Amines - GalChimia [galchimia.com]

- 9. mdpi.com [mdpi.com]

- 10. (2,3-Dihydro-1H-indol-5-ylmethyl)amine | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to N-(1H-indol-5-ylmethyl)-2-phenylethanamine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Modifications at various positions of the indole ring have led to the discovery of potent therapeutic agents. This guide focuses on a specific, and likely novel, derivative, N-(1H-indol-5-ylmethyl)-2-phenylethanamine . As of the writing of this guide, a specific CAS number for this compound has not been publicly cataloged, suggesting its novelty and the opportunity for new intellectual property.[3][4][5][6][7] This document provides a comprehensive technical overview, including a proposed synthetic route, detailed experimental protocols, predicted analytical data, and a discussion of its potential biological significance based on structurally related molecules.

Synthetic Pathway: Reductive Amination

The most logical and efficient synthetic route to N-(1H-indol-5-ylmethyl)-2-phenylethanamine is via a reductive amination reaction. This widely used method involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. In this case, the synthesis will proceed by reacting indole-5-carboxaldehyde with 2-phenylethanamine.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for N-(1H-indol-5-ylmethyl)-2-phenylethanamine.

Experimental Protocol: Synthesis of N-(1H-indol-5-ylmethyl)-2-phenylethanamine

This protocol is a self-validating system, with checkpoints for reaction monitoring and product characterization.

Materials:

-

Indole-5-carboxaldehyde (CAS: 487-89-8)[8]

-

2-Phenylethanamine (CAS: 64-04-0)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (CAS: 56553-60-7)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-5-carboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM).

-

Addition of Amine: Add 2-phenylethanamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this slurry to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting aldehyde and the formation of a new, less polar spot indicates the progress of the reaction.

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3 x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Characterization: Collect the fractions containing the pure product and concentrate under reduced pressure to yield N-(1H-indol-5-ylmethyl)-2-phenylethanamine as a solid or oil. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Predicted Analytical Data

The following table summarizes the predicted analytical data for the target compound based on the analysis of structurally similar molecules.[9][10][11][12]

| Analytical Technique | Predicted Data |

| ¹H NMR (in CDCl₃) | * δ 8.1-8.3 ppm: Broad singlet, 1H (indole N-H) * δ 7.6-7.8 ppm: Singlet, 1H (indole C4-H) * δ 7.2-7.4 ppm: Multiplet, 6H (indole C7-H and phenyl C2,3,4,5,6-H) * δ 7.1-7.2 ppm: Doublet, 1H (indole C6-H) * δ 6.4-6.6 ppm: Doublet of doublets, 1H (indole C3-H) * δ 3.9-4.1 ppm: Singlet, 2H (indole-CH₂-N) * δ 2.8-3.0 ppm: Triplet, 2H (N-CH₂-CH₂-Ph) * δ 2.7-2.9 ppm: Triplet, 2H (N-CH₂-CH₂-Ph) * δ 1.5-1.7 ppm: Broad singlet, 1H (amine N-H) |

| ¹³C NMR (in CDCl₃) | * δ 140-142 ppm: (Phenyl C1) * δ 135-137 ppm: (Indole C7a) * δ 128-130 ppm: (Phenyl C2,6 and C3,5) * δ 127-129 ppm: (Indole C3a) * δ 126-128 ppm: (Phenyl C4) * δ 124-126 ppm: (Indole C2) * δ 122-124 ppm: (Indole C6) * δ 120-122 ppm: (Indole C4) * δ 111-113 ppm: (Indole C7) * δ 102-104 ppm: (Indole C3) * δ 52-54 ppm: (Indole-CH₂-N) * δ 50-52 ppm: (N-CH₂-CH₂-Ph) * δ 36-38 ppm: (N-CH₂-CH₂-Ph) |

| IR (Infrared) Spectroscopy | * ~3400 cm⁻¹: N-H stretch (indole) * ~3300 cm⁻¹: N-H stretch (secondary amine) * ~3100-3000 cm⁻¹: C-H stretch (aromatic) * ~2950-2850 cm⁻¹: C-H stretch (aliphatic) * ~1600, 1490, 1450 cm⁻¹: C=C stretch (aromatic) |

| Mass Spectrometry (ESI+) | * [M+H]⁺: Predicted m/z = 251.1548 |

Potential Biological Significance and Applications

While the specific biological activity of N-(1H-indol-5-ylmethyl)-2-phenylethanamine is yet to be determined, the indole nucleus and related structures are known to exhibit a wide range of pharmacological properties.[1][2][13][14][15]

-

Antimicrobial and Antifungal Activity: Many indole derivatives have demonstrated potent activity against various bacterial and fungal strains.[2][15]

-

Anti-inflammatory Properties: The indole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[15]

-

Anticancer Activity: Indole derivatives have been investigated as potential anticancer agents, with some showing activity as tubulin polymerization inhibitors.[16][17]

-

Neurological Activity: The structural similarity to neurotransmitters like serotonin suggests potential interactions with central nervous system receptors.

Further research is warranted to explore the bioactivity of this novel compound. Initial screening could include antimicrobial assays, anti-inflammatory assays, and cytotoxicity screening against various cancer cell lines.

Safety and Handling

As a novel chemical entity, N-(1H-indol-5-ylmethyl)-2-phenylethanamine should be handled with care. Assume the compound is hazardous until proven otherwise.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of the novel compound N-(1H-indol-5-ylmethyl)-2-phenylethanamine. The proposed synthetic route via reductive amination offers a reliable and scalable method for its preparation. The predicted analytical data will serve as a valuable reference for its characterization. Given the rich pharmacology of the indole scaffold, this new derivative represents a promising candidate for further investigation in drug discovery and development.

References

-

Global HazMat. (n.d.). What is a CAS number, how is it assigned & why it's so important? Retrieved February 15, 2026, from [Link]

-

Proregulations. (n.d.). CAS Number Application. Retrieved February 15, 2026, from [Link]

-

CAS. (n.d.). CAS REGISTRY and CAS Registry Number FAQs. Retrieved February 15, 2026, from [Link]

-

REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved February 15, 2026, from [Link]

-

CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved February 15, 2026, from [Link]

-

MDPI. (2023). Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). Indolylmaleimide derivatives as a new class of anti-leishmanial agents: synthesis and biological evaluation. Retrieved February 15, 2026, from [Link]

-

MDPI. (2020). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2002). Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2016). Synthesis of Some N-Substituted Indoles. Retrieved February 15, 2026, from [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved February 15, 2026, from [Link]

-

PMC. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Retrieved February 15, 2026, from [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). N-Methyl-1-phenylethylamine. Retrieved February 15, 2026, from [Link]

-

MDPI. (2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic.... Retrieved February 15, 2026, from [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). Reductive amination of substituted indole-2,3-diones. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved February 15, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved February 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. What is a CAS number, how is it assigned & why it’s so important? [globalhazmat.com]

- 4. CAS Number Application - Proregulations [proregulations.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 7. web.cas.org [web.cas.org]

- 8. インドール-3-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. ir.uitm.edu.my [ir.uitm.edu.my]

- 10. researchgate.net [researchgate.net]

- 11. L-1-Phenylethylamine(2627-86-3) 1H NMR [m.chemicalbook.com]

- 12. N-METHYLPHENETHYLAMINE(589-08-2) 1H NMR [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. Indolylmaleimide derivatives as a new class of anti-leishmanial agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. derpharmachemica.com [derpharmachemica.com]

Indole-5-methanamine phenethyl derivatives properties

An In-depth Technical Guide to the Synthesis, Properties, and Pharmacological Profile of Indole-5-methanamine Phenethyl Derivatives

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] Similarly, the phenethylamine scaffold is renowned for its profound effects on the central nervous system, primarily through modulation of monoamine neurotransmitter systems.[3][4] The strategic combination of these two privileged scaffolds into indole-5-methanamine phenethyl derivatives presents a compelling avenue for the discovery of novel therapeutic agents, particularly within the domain of neuroscience. This technical guide provides a comprehensive overview of this chemical class, detailing rational synthetic strategies, key structure-activity relationships (SAR), and the anticipated pharmacological profiles. We offer detailed experimental protocols for synthesis and characterization, elucidate the primary signaling pathways involved, and present a framework for the systematic exploration of these compounds by researchers, chemists, and drug development professionals.

Introduction: The Rationale for Hybrid Scaffold Design

The indole ring is a versatile heterocyclic system found in numerous natural products and FDA-approved drugs, valued for its ability to participate in hydrogen bonding and π-stacking interactions with biological targets.[5][6] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] The 5-position of the indole ring is a particularly attractive point for modification, allowing for the introduction of functional groups that can probe specific receptor pockets without drastically altering the core electronic properties of the heterocycle.[9]

Substituted phenethylamines are a well-established class of psychoactive compounds that includes stimulants, hallucinogens, and entactogens.[3] Their mechanism of action often involves interaction with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.[10][11] Specifically, agonism at the serotonin 5-HT₂A receptor is a hallmark of classic psychedelic phenethylamines.[12][13]

By covalently linking a phenethylamine moiety to the 5-methanamine position of an indole core, we create a novel hybrid structure. The indole can serve as an anchor or a bioisosteric replacement for other aromatic systems, while the phenethylamine "tail" dictates the primary interactions with monoaminergic targets. This design strategy allows for the fine-tuning of receptor affinity, selectivity, and functional activity, opening new avenues for therapeutic intervention in psychiatric and neurological disorders.

Synthetic Strategies

The synthesis of indole-5-methanamine phenethyl derivatives can be approached in a logical, multi-step sequence. A robust strategy involves the initial functionalization of the indole core, followed by the coupling of the phenethylamine side chain. The key steps are the synthesis of the indole-5-methanamine intermediate, acylation with a substituted phenylacetyl chloride, and subsequent reduction of the resulting amide to the target secondary amine.

This modular approach is highly advantageous as it allows for the creation of a diverse chemical library by simply varying the substitution pattern on the phenylacetyl chloride reactant in the acylation step.

Caption: A modular workflow for synthesizing indole-5-methanamine phenethyl derivatives.

Pharmacological Profile & Mechanism of Action

Primary Molecular Targets

Based on the constituent scaffolds, the primary molecular targets for this class of compounds are anticipated to be within the monoaminergic systems.[3]

-

Serotonin Receptors: The 5-HT₂A receptor is a high-priority target. The phenethylamine moiety, especially with 2- and 5-position methoxy substitutions, is a classic pharmacophore for 5-HT₂A agonism.[10] Other serotonin receptors, such as 5-HT₁A, 5-HT₂C, and 5-HT₆, may also be modulated, influencing the overall pharmacological effect.[14]

-

Monoamine Transporters: The phenethylamine structure is the backbone for potent dopamine (DAT), norepinephrine (NET), and serotonin (SERT) reuptake inhibitors and releasing agents.[4][11] The affinity for these transporters will be highly sensitive to substitutions on both the phenethylamine and indole rings.

Signaling Pathways: 5-HT₂A Receptor Activation

Agonist binding to the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a well-characterized intracellular signaling cascade. This pathway is central to the psychedelic and potential therapeutic effects of many phenethylamine and tryptamine derivatives.[12]

Caption: Downstream signaling pathway following 5-HT₂A receptor activation.

Structure-Activity Relationships (SAR)

The biological activity of these derivatives can be systematically tuned by altering substituents at key positions. The following table summarizes expected SAR trends based on established principles for related compound classes.[11][12]

| Position of Substitution | Substituent Type | Expected Impact on Activity | Rationale |

| Phenethyl Ring (R¹, R²) | Methoxy (e.g., 2,5-dimethoxy) | Increase 5-HT₂A Affinity/Potency | Classic pharmacophore for psychedelic phenethylamines, enhancing receptor fit.[10] |

| Halogens (e.g., 4-Bromo) | Increase 5-HT₂A Affinity | Can increase binding affinity through halogen bonding and altered electronic properties.[12] | |

| Alkyl (e.g., 4-Methyl) | Variable | May increase affinity but can also introduce steric hindrance. | |

| α-carbon of Phenethyl | Methyl (α-CH₃) | Increase Potency & Duration | Sterically hinders metabolism by monoamine oxidase (MAO), increasing bioavailability.[4] |

| Indole Ring (R³) | Methoxy, Halogen | Modulate Lipophilicity & PK | Can alter blood-brain barrier penetration and overall pharmacokinetic profile. |

| Indole Nitrogen (N1) | Alkyl (Methyl, Ethyl) | Modulate Selectivity | N1 substitution can disfavor binding to certain targets like monoamine transporters.[1] |

Experimental Protocols

Protocol for Synthesis of N-((1H-indol-5-yl)methyl)-2-(2,5-dimethoxyphenyl)ethan-1-amine

Causality: This protocol details a representative synthesis. The choice of a 2,5-dimethoxyphenethyl moiety is based on its known high affinity for the 5-HT₂A receptor. The final step is an amide reduction, a robust and high-yielding method for forming secondary amines.[15]

Step 1: Synthesis of N-(1H-indol-5-ylmethyl)-2-(2,5-dimethoxyphenyl)acetamide (Amide Intermediate)

-

To a solution of 1H-indole-5-methanamine (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere, add triethylamine (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of 2,5-dimethoxyphenylacetyl chloride (1.1 eq) in anhydrous DCM (10 mL) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor reaction completion via Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in DCM).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (20 mL).

-

Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Step 2: Reduction of the Amide to the Target Secondary Amine

-

Carefully add lithium aluminum hydride (LiAlH₄) (3.0 eq) to a flask containing anhydrous tetrahydrofuran (THF, 25 mL) under an argon atmosphere at 0 °C.

-

Add a solution of the amide intermediate (1.0 eq) from Step 1 in anhydrous THF (15 mL) dropwise to the LiAlH₄ suspension.

-

After the addition is complete, heat the mixture to reflux and maintain for 6 hours.

-

Monitor reaction completion by TLC.

-

Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite, washing the pad with excess THF.

-

Concentrate the filtrate under reduced pressure to yield the crude target compound.

-

Purify via column chromatography or recrystallization as needed.

Protocol for Purification & Characterization

Self-Validation: A combination of chromatographic and spectroscopic techniques is essential to unambiguously confirm the structure and purity of the final compound, ensuring the integrity of subsequent biological assays.

-

Purification:

-

Flash Column Chromatography: Utilize a silica gel stationary phase with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate with 1% triethylamine to prevent amine tailing).

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Confirm the presence of all expected protons, their chemical shifts, splitting patterns, and integrations corresponding to the indole, methanamine bridge, and substituted phenethyl moieties.

-

¹³C NMR: Confirm the presence of all unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Use a technique like Electrospray Ionization (ESI) to determine the exact mass of the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the calculated theoretical mass for the molecular formula.

-

-

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Purity should ideally be >95% for use in biological assays.

-

-

Therapeutic Potential and Future Directions

The unique structural architecture of indole-5-methanamine phenethyl derivatives positions them as promising candidates for CNS-related therapeutic applications. Their potential to act as biased agonists at the 5-HT₂A receptor, favoring specific downstream signaling pathways over others, could lead to compounds with the therapeutic benefits of psychedelics (e.g., for depression, PTSD) but with a reduced hallucinogenic profile. Furthermore, modulation of monoamine transporters could yield novel antidepressants or treatments for attention-deficit disorders.[16]

Future research should focus on:

-

Systematic SAR Exploration: Synthesizing a broad library of analogs to build a detailed understanding of how substitutions affect receptor affinity, selectivity, and functional activity.

-

In Vitro Pharmacological Profiling: Conducting comprehensive radioligand binding and functional assays across a panel of CNS receptors and transporters.

-

In Vivo Behavioral Studies: Evaluating lead compounds in animal models of depression, anxiety, and cognition to establish therapeutic potential.

Conclusion

Indole-5-methanamine phenethyl derivatives represent a logically designed class of hybrid molecules with significant potential for modulating key neurological targets. By leveraging established principles of medicinal chemistry, this guide outlines a clear path for their synthesis, characterization, and pharmacological evaluation. The modular nature of their synthesis allows for extensive SAR studies, providing a robust platform for the discovery of novel chemical probes and potential therapeutic agents. The insights and protocols provided herein are intended to empower researchers to explore this promising area of drug discovery.

References

- Synaptive Therapeutics, LLC. (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders - PMC.

- Wikipedia. (n.d.). Substituted phenethylamine.

- MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.

- MDPI. (2025).

- Bentham Science. (n.d.).

- PubMed. (2010). Synthesis and biological activity of 5-styryl and 5-phenethyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles.

- PMC. (n.d.).

- PMC. (n.d.).

- Atmiya University. (n.d.).

- EGN. (n.d.).

- ResearchGate. (n.d.).

- Smolecule. (2023). (2-methyl-1H-indol-5-yl)methanamine.

- PMC. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.

- Semantic Scholar. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry.

- Benchchem. (n.d.). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery.

- Biomolecules & Therapeutics. (2022).

- IntechOpen. (2023). The Biological and Pharmacological Potentials of Indole-based Heterocycles.

- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.

- Wikipedia. (n.d.). Phenethylamine.

- Advanced Journal of Chemistry. (2025).

- SlideShare. (n.d.). Synthesis and Chemistry of Indole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. ajchem-b.com [ajchem-b.com]

- 7. library.atmiya.net:8080 [library.atmiya.net:8080]

- 8. Buy (2-methyl-1H-indol-5-yl)methanamine | 36798-25-1 [smolecule.com]

- 9. ecommons.luc.edu [ecommons.luc.edu]

- 10. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 12. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis and biological activity of 5-styryl and 5-phenethyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 5-((phenethylamino)methyl)-1H-indole

Executive Summary & Molecular Identity

5-((phenethylamino)methyl)-1H-indole is a bioactive heterocyclic scaffold often utilized in medicinal chemistry as a probe for serotonergic (5-HT) and dopaminergic pathways. Unlike classic tryptamines where the aminoethyl side chain is located at the C3 position, this molecule features an amine-linked side chain extending from the C5 position. This structural variation alters the vector of the basic nitrogen, allowing for the exploration of unique binding pockets within G-protein coupled receptors (GPCRs), particularly 5-HT1 and 5-HT7 subtypes.

Physicochemical Data Table

| Property | Value | Unit | Method/Notes |

| Molecular Formula | C₁₇H₁₈N₂ | - | - |

| Molecular Weight | 250.34 | g/mol | Average Mass |

| Monoisotopic Mass | 250.1470 | Da | High-Res MS (Expected [M+H]⁺: 251.154) |

| LogP (Predicted) | 3.2 – 3.5 | - | Lipophilic, BBB permeable |

| TPSA | ~28.0 | Ų | High CNS penetration potential |

| H-Bond Donors | 2 | - | Indole NH, Secondary Amine NH |

| H-Bond Acceptors | 1 | - | Secondary Amine N |

| pKa (Base) | ~9.5 | - | Secondary amine (protonated at physiological pH) |

Synthetic Methodology: Reductive Amination Protocol[1][6][7][8]

The most robust route for synthesizing 5-((phenethylamino)methyl)-1H-indole is the reductive amination of indole-5-carboxaldehyde with 2-phenylethylamine . This approach avoids the harsh conditions of alkylation and minimizes over-alkylation byproducts.

Reaction Logic (Causality)

-

Choice of Reductant: Sodium Borohydride (

) is selected over Sodium Cyanoborohydride ( -

Solvent System: Methanol (MeOH) is used to solubilize both the aldehyde and the amine, facilitating rapid imine formation.

-

Stepwise Addition: The reducing agent is added after imine formation equilibrium to prevent the direct reduction of the aldehyde to the alcohol (indole-5-methanol), a common impurity.

Step-by-Step Protocol

Reagents:

-

Indole-5-carboxaldehyde (1.0 eq)

-

2-Phenylethylamine (1.1 eq)

-

Sodium Borohydride (

) (1.5 eq) -

Methanol (Anhydrous)

-

Magnesium Sulfate (

)

Workflow:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Indole-5-carboxaldehyde (500 mg, 3.44 mmol) in anhydrous Methanol (15 mL).

-

Add 2-Phenylethylamine (460 mg, 3.79 mmol) dropwise.

-

Critical Step: Add activated molecular sieves (3Å) or anhydrous

to the mixture to sequester water and drive the equilibrium toward the imine (Schiff base). -

Stir at room temperature (RT) for 4–6 hours under an inert atmosphere (

). Monitor by TLC (disappearance of aldehyde).

-

-

Reduction:

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add

(195 mg, 5.16 mmol) portion-wise over 10 minutes. Caution: Gas evolution ( -

Allow the mixture to warm to RT and stir for 12 hours.

-

-

Work-up & Purification:

-

Quench the reaction with water (5 mL) followed by 1M NaOH (5 mL) to ensure the amine is in the free base form.

-

Extract with Dichloromethane (DCM) (

mL). -

Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel). Eluent: DCM:MeOH:

(95:4:1).

-

Structural & Functional Visualization

The following diagram illustrates the synthetic pathway and the pharmacophore logic. The "5-position" vector allows the phenethyl tail to access hydrophobic pockets in the receptor that are distinct from those accessed by the "3-position" chain of serotonin.

Figure 1: Synthetic workflow via reductive amination and pharmacophore element breakdown.

Pharmacological Context & Applications

Serotonergic Probe Design

This molecule serves as a simplified analog of high-affinity 5-HT ligands such as L-694,247 . While tryptamines (3-substituted) mimic the endogenous neurotransmitter serotonin directly, 5-substituted indoles probe the "upper" region of the orthosteric binding site.

-

Mechanism: The basic nitrogen (pKa ~9.5) forms a salt bridge with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

-

Selectivity: The bulky phenethyl group often confers selectivity for 5-HT7 or 5-HT1A over 5-HT3 receptors due to steric constraints in the ion channel of the latter.

Analytical Validation (Self-Validating the Synthesis)

To confirm the success of the synthesis described in Section 2, the researcher must verify the following NMR signals:

-

Methylene Bridge (Indole-CH2-N): A singlet or narrow doublet around δ 3.8–4.0 ppm . If this appears as a downfield signal (>8 ppm), the imine was not reduced.

-

Phenethyl Chain: Two triplets around δ 2.8–3.0 ppm .

-

Indole NH: Broad singlet >10 ppm (disappears with

shake).

References

-

PubChem Database. 5-Methylindole (Precursor Data). National Library of Medicine. [Link]

-

Beer, M. S., et al. (1993). "L-694,247: a potent 5-HT1D receptor agonist."[1][2] British Journal of Pharmacology.[1] (Context for 5-substituted indole ligands). [Link]

-

Organic Chemistry Portal. Reductive Amination Methodologies. (Standard protocol validation for Indole-CHO derivatives). [Link]

Sources

Biological activity of N-substituted indole-5-methylamines

An In-Depth Technical Guide to the Biological Activity of N-Substituted Indole-5-Methylamines

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2] Within this broad class, N-substituted indole-5-methylamines represent a versatile and highly modulatable chemical space. The strategic modification of the terminal amine group provides a powerful tool for fine-tuning pharmacological activity, selectivity, and pharmacokinetic properties. This guide offers a comprehensive exploration of this compound class, focusing on the causal relationships between molecular structure and biological function. We will delve into key biological targets, dissect structure-activity relationships (SAR), provide validated experimental protocols for activity assessment, and illustrate the underlying principles that govern the therapeutic potential of these molecules. The primary focus will be on their well-documented interactions with serotonergic systems, which are critical in neuroscience and psychiatry.

The Indole-5-Methylamine Scaffold: A Strategic Overview

The indole ring system, a fusion of benzene and pyrrole rings, is an electron-rich aromatic structure that facilitates a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1][3] This inherent chemical nature makes it an ideal anchor for binding to diverse biological targets. While substitutions can be made at multiple positions, the 5-position of the indole ring serves as a key vector for introducing side chains that probe receptor binding pockets.

The indole-5-methylamine scaffold places a basic amine, a common feature for interacting with aminergic G-protein coupled receptors (GPCRs), at a defined distance and orientation from the indole core. The critical point of modulation, and the focus of this guide, is the substitution on this terminal nitrogen atom. Altering the substituents (R¹ and R² in the figure below) directly impacts the compound's steric bulk, lipophilicity, and hydrogen bonding capacity, thereby dictating its affinity and functional activity at specific receptors.

Synthetic Pathways: From Core to Final Compound

The synthesis of N-substituted indole-5-methylamines typically follows a convergent strategy where the indole core is first functionalized, followed by the introduction and subsequent modification of the methylamine side chain. While numerous specific routes exist, a generalized and robust workflow provides the foundation for creating a diverse chemical library for SAR studies.

A common approach begins with a commercially available 5-substituted indole, such as 5-cyanoindole or 5-nitroindole. The subsequent steps involve the reduction of this group to an aminomethyl functionality, followed by N-alkylation or N-arylation to install the desired substituents.

Caption: Generalized synthetic workflow for N-substituted indole-5-methylamines.

This modular approach is highly advantageous for drug discovery, as it allows for the late-stage diversification of the N-substituents, enabling the rapid generation of analogs for biological screening.

Primary Biological Targets: The Serotonin (5-HT) Receptor Family

N-substituted indolealkylamines are renowned for their activity at serotonin (5-HT) receptors, a diverse family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel) that mediate a vast array of physiological and neuropsychiatric processes.[4][5] The structural similarity of the indole core to the endogenous ligand serotonin is the primary driver for this activity.

Mechanism of Action at 5-HT GPCRs

Agonist binding to a 5-HT receptor, such as the 5-HT1A or 5-HT2A subtype, initiates a conformational change in the receptor protein. This change facilitates the exchange of GDP for GTP on the associated G-protein, leading to the dissociation of the Gα subunit from the Gβγ dimer. These dissociated subunits then modulate the activity of downstream effector enzymes, such as adenylyl cyclase (AC) or phospholipase C (PLC), altering the levels of second messengers like cAMP or IP₃/DAG and triggering a cellular response.

Caption: Simplified signaling pathway for a 5-HT G-protein coupled receptor (GPCR).

The specific downstream pathway depends on the G-protein subtype coupled to the receptor (e.g., Gαi for 5-HT1A, Gαq for 5-HT2A). The nature of the N-substituent on the indole-5-methylamine can determine whether the compound acts as a full agonist, a partial agonist, or an antagonist at these receptors.[5][6]

Structure-Activity Relationship (SAR) Analysis

The biological activity of an indole derivative is highly dependent on the nature and position of its substituents.[1] For N-substituted indole-5-methylamines, SAR studies reveal critical insights into the requirements for potent and selective receptor interaction.

-

The Indole N1 Position: Substitution on the indole nitrogen (N1) is generally detrimental to activity at many 5-HT receptors, as the N-H group often acts as a crucial hydrogen bond donor, mimicking the analogous group in serotonin. However, in some cases, small alkyl substitutions are tolerated.

-

The Benzene Ring (Positions 4, 6, 7): Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the indole core and influence binding. For example, incorporating substituents at the C-5 position of the indole has been shown to increase affinity for the 5-HT7 receptor.[7]

-

The Terminal Amine (N-Substitution): This is the most critical position for modulating activity and selectivity.

-

Mono-methylation (N-methyl): Often retains potent agonist activity, as seen in N-methyltryptamine, a known 5-HT2A receptor agonist.[8]

-

Di-methylation (N,N-dimethyl): Can also lead to potent agonism, with changes in selectivity across different 5-HT subtypes.

-

Larger Alkyl Groups: Increasing the size of the alkyl substituents (e.g., ethyl, propyl) can alter the selectivity profile, sometimes favoring one receptor subtype over another.

-

Arylpiperazine Moieties: The incorporation of a larger, rigid arylpiperazine group connected via an alkyl linker is a well-established strategy for developing highly potent and selective 5-HT1A agonists and D2 antagonists.[6] This highlights how complex N-substitutions can drastically change the pharmacological profile.

-

Table 1: Representative SAR Data for Indolealkylamines at 5-HT Receptors

| Compound Class | R (Indole-5 Position) | N-Substituent | Target | Affinity (Kᵢ, nM) | Functional Activity | Reference |

| Indolebutylamine | -H | 4-(4-Methoxyphenyl)piperazine | 5-HT₁ₐ | 0.09 | Potent Agonist | [6] |

| Indolebutylamine | -CONH₂ | 4-(4-Carbamoylphenyl)piperazine | 5-HT₁ₐ | 0.9 | Potent Agonist | [6] |

| Indole-ethylamine | 5-Fluoro | Phenethyl-1,3,5-triazine | 5-HT₇ | 8 | High Affinity Ligand | [7] |

| N-Methylindole | 2-Chloro | 3-Quinuclidylimino (at C3) | 5-HT₃ | 51.5 | High Affinity Ligand | [9] |

| Tetrahydro-β-carboline | 6-Methoxy | 1-(4-Fluorophenyl) | 5-HT₂ₐ | 1.7 (EC₅₀) | Full Agonist | [10] |

| N-Methyltryptamine | -H | Methyl | 5-HT₂ₐ | - | Full Agonist | [8] |

Note: This table synthesizes data from related indolealkylamines to illustrate SAR principles, as specific public data for a wide range of N-substituted indole-5-methylamines is limited. The principles are broadly applicable across these closely related scaffolds.

Experimental Protocols for Activity Assessment

To determine the biological activity of newly synthesized compounds, a tiered screening approach is employed, starting with in vitro assays to establish affinity and function, followed by more complex cellular and in vivo models.

Protocol: In Vitro Radioligand Binding Assay

This protocol is a self-validating system for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.

Objective: To quantify the ability of a test compound to displace a known high-affinity radioligand from a target receptor.

Materials:

-

Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT1A).

-

Radioligand: e.g., [³H]8-OH-DPAT for 5-HT1A.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgSO₄ and 0.5 mM EDTA.

-

Test Compounds: Stock solutions in DMSO, serially diluted.

-

Non-specific binding control: High concentration of a known unlabeled ligand (e.g., 10 µM Serotonin).

-

96-well filter plates (GF/B filters).

-

Scintillation cocktail and liquid scintillation counter.

Workflow Diagram:

Sources

- 1. benchchem.com [benchchem.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as D(2) antagonists/5-HT(1A) partial agonists with potential as atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indolebutylamines as selective 5-HT(1A) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. N-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 9. Synthesis and 5-HT3 affinity of new 3-substituted indoles at central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

N-(1H-indol-5-ylmethyl)-2-phenylethanamine solubility in DMSO

Executive Summary

The accurate determination of a compound's solubility is a cornerstone of early-stage drug discovery, profoundly influencing the reliability of in-vitro assays, the feasibility of formulation strategies, and ultimately, the compound's pharmacokinetic profile. N-(1H-indol-5-ylmethyl)-2-phenylethanamine, a molecule featuring both indole and phenylethylamine moieties, presents a physicochemical profile that necessitates a robust and well-understood dissolution strategy. Dimethyl sulfoxide (DMSO) is the preeminent solvent for creating high-concentration stock solutions in this context, owing to its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2][3]

This technical guide provides a comprehensive framework for understanding, measuring, and interpreting the solubility of N-(1H-indol-5-ylmethyl)-2-phenylethanamine in DMSO. Moving beyond a simple data sheet, this document elucidates the fundamental principles of solubility, details the critical attributes of DMSO as a solvent, and presents field-proven, step-by-step protocols for determining both kinetic and thermodynamic solubility. By grounding our discussion in established scientific principles and methodologies, this guide equips researchers with the necessary tools to generate accurate, reproducible, and meaningful solubility data, thereby enabling informed decision-making in the drug development pipeline.

Foundational Concepts: Compound, Solvent, and Solubility

The Solute: N-(1H-indol-5-ylmethyl)-2-phenylethanamine

To approach the question of solubility, we must first consider the structure of the solute. N-(1H-indol-5-ylmethyl)-2-phenylethanamine incorporates a planar, aromatic indole ring system and a flexible phenylethylamine side chain. The indole ring contains a nitrogen atom capable of acting as a hydrogen bond donor, while the secondary amine in the linker is a hydrogen bond donor and acceptor. Despite these features, the molecule is dominated by hydrophobic carbocyclic structures. This predicts that while the compound possesses some polar characteristics, it is likely to have low intrinsic aqueous solubility and will require an organic solvent for effective dissolution.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent that is miscible with a vast range of organic solvents and water.[1] Its versatility makes it the solvent of choice for high-throughput screening and compound storage in drug discovery.[2] Its ability to dissolve both hydrophilic and hydrophobic substances is a key advantage.[2]

| Property | Value | Source |

| Chemical Formula | (CH₃)₂SO | [1] |

| Molar Mass | 78.13 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.1004 g·cm⁻³ | [1] |

| Boiling Point | 189 °C (372 °F) | [1] |

| Melting Point | 19 °C (66 °F) | [1] |

| Miscibility with Water | Fully Miscible | [1] |

A critical, and often overlooked, property of DMSO is its hygroscopicity; it readily absorbs moisture from the atmosphere.[4] This absorbed water can significantly alter the solvent's polarity, potentially causing less soluble compounds to precipitate from stock solutions over time, leading to inaccurate concentrations in experimental assays.[4]

The Principle: Why Solubility is Critical

Poor solubility is a primary contributor to the failure of drug candidates.[5] It can lead to:

-

Unreliable Bioassay Data: If a compound precipitates in an aqueous assay buffer, the actual concentration exposed to the biological target is unknown and lower than intended, leading to an underestimation of potency.[5]

-

Formulation Challenges: Developing both oral and parenteral dosage forms is exceptionally difficult for poorly soluble compounds.[5]

-

Poor Bioavailability: A compound must be in solution to be absorbed from the gastrointestinal tract.[5]

Therefore, a precise understanding of a compound's solubility limits is not an academic exercise but a fundamental requirement for successful drug development.

The Two Faces of Solubility: Kinetic vs. Thermodynamic

In drug discovery, "solubility" is not a single value but is typically characterized in two distinct forms: kinetic and thermodynamic.[6][7] Understanding the difference is crucial for interpreting experimental results correctly.

| Feature | Kinetic Solubility | Thermodynamic (Equilibrium) Solubility |

| Definition | The concentration of a compound that remains in solution after a DMSO stock is rapidly diluted into an aqueous buffer. | The true equilibrium concentration of a compound in a saturated solution, in the presence of excess solid.[8] |

| Starting Material | High-concentration DMSO stock solution.[9] | Solid (crystalline or amorphous) compound.[9] |

| Incubation Time | Short (e.g., 1-2 hours).[10][11] | Long (e.g., 24-72 hours) to ensure equilibrium is reached.[6][12] |

| Throughput | High; suitable for screening large libraries.[7] | Low-to-moderate; used for lead optimization.[7] |

| Relevance | Predicts potential for precipitation in aqueous-based in vitro assays.[7] | Represents the maximum achievable concentration; crucial for preformulation and biopharmaceutical classification.[5] |

Kinetic solubility is often measured first due to its speed and relevance to high-throughput screening, while thermodynamic solubility provides the definitive "gold standard" measurement for lead compounds.[7][9]

Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocol: Stock Solution Preparation

The validity of any solubility measurement begins with the proper preparation of the stock solution. The goal is to create a high-concentration, stable solution in pure DMSO that can be accurately diluted.

Materials:

-

N-(1H-indol-5-ylmethyl)-2-phenylethanamine (solid powder)

-

Anhydrous DMSO (from a freshly opened, small-volume bottle)[4]

-

Analytical balance

-

Amber glass vial with a PTFE-lined cap

-

Vortex mixer

-

Bath sonicator

Protocol:

-

Pre-Equilibration: Allow the vial of N-(1H-indol-5-ylmethyl)-2-phenylethanamine and the bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent water condensation.

-

Weighing: Accurately weigh a precise amount of the compound (e.g., 5.0 mg) and transfer it to the amber glass vial.

-

Solvent Addition: Calculate the volume of DMSO required to achieve the target concentration (e.g., for 10 mM). Add the calculated volume of anhydrous DMSO to the vial.

-

Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes.

-

Visual Inspection: Check for any undissolved particulate matter.

-

Assisted Dissolution (If Necessary): If the compound is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes. Gentle warming in a 37°C water bath for 5-10 minutes can also be employed, but care must be taken to avoid compound degradation.[4]

-

Final Inspection: The final solution should be clear and free of any visible particles.

-

Storage: For immediate use, this stock is ready. For storage, it is critical to aliquot the solution into single-use volumes to minimize exposure to atmospheric moisture and avoid repeated freeze-thaw cycles.[4] Store aliquots at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage.[13][14]

Experimental Protocol: Thermodynamic (Equilibrium) Solubility

The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Caption: Step-by-step workflow for the shake-flask solubility assay.

Materials:

-

N-(1H-indol-5-ylmethyl)-2-phenylethanamine (solid powder)

-

Anhydrous DMSO

-

Multiple glass vials with PTFE-lined caps

-

Orbital shaker or vial rotator in a temperature-controlled environment (25°C or 37°C)

-

Centrifuge or syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to several vials. "Excess" means enough solid will visibly remain undissolved at equilibrium.[12]

-

Solvent Addition: Add a precise volume of DMSO (e.g., 1.0 mL) to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[9][12] The time required should be determined in a preliminary experiment by sampling at various time points (e.g., 4, 8, 24, 48 h) until the concentration plateaus.[15]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either:

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filter the solution using a 0.22 µm chemical-resistant (PTFE) syringe filter. Discard the first portion of the filtrate to avoid adsorptive losses.

-

-

Sample Collection & Dilution: Carefully collect an aliquot of the clear supernatant or filtrate. Immediately perform a large, accurate dilution with DMSO or a suitable mobile phase to prevent precipitation and bring the concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. A calibration curve must be prepared using accurately prepared standards from a known-concentration stock solution.[12][16]

-

Calculation: Calculate the concentration in the original saturated solution by applying the dilution factor. The final solubility is typically reported as an average of at least three replicate determinations.[17]

Safety Precautions

Professional laboratory practices should be strictly followed when handling N-(1H-indol-5-ylmethyl)-2-phenylethanamine and DMSO.

-

Compound Handling: While specific toxicology data for this compound is not available, related structures like 2-phenylethanamine are corrosive and can cause severe skin and eye damage.[18] Therefore, handling should occur in a well-ventilated area or chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[18][19] Avoid inhalation of dust or ingestion.[19]

-

DMSO Handling: DMSO can increase the rate of absorption of other chemicals through the skin.[1] Always wear appropriate gloves. It is a combustible liquid and should be kept away from open flames and hot surfaces.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

Protheragen. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

-

MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

-

Quora. (2019, January 22). What is the chemical property of DMSO that makes it ideal for use in many biological labs? Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

-

NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

-

JoVE. (2020, March 26). Solubility - Concept. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Solubility. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it? Retrieved from [Link]

-

Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved from [Link]

-

SpringerLink. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

ResearchGate. (2025, November 11). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 3. quora.com [quora.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. evotec.com [evotec.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. enamine.net [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.cn [medchemexpress.cn]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. who.int [who.int]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

Harnessing 5-Substituted Indole Alkaloids as Chemical Probes in Proteomics Research: A Senior Application Scientist's Guide

Abstract

The indole scaffold is a cornerstone in biochemistry and medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active natural products and synthetic drugs.[1][2] Among these, 5-substituted indole alkaloids represent a particularly versatile class of molecules for chemical biology and proteomics research. The strategic functionalization at the C5 position allows for the introduction of chemical handles that transform these molecules from mere biological effectors into powerful probes for elucidating protein targets, mechanisms of action, and complex cellular pathways.[3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles, experimental workflows, and practical considerations for utilizing 5-substituted indole alkaloids in modern proteomics. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for target discovery and validation.

Chapter 1: The Strategic Advantage of the C5 Position: Designing a Proteomics-Ready Probe

The journey from a bioactive indole alkaloid to a functional proteomic probe begins with chemical synthesis. The core indole structure is often responsible for the molecule's interaction with its protein target(s). Therefore, any modification must be carefully planned to preserve this bioactivity. The C5 position of the indole ring is an ideal site for introducing chemical functionalities for several key reasons:

-

Synthetic Accessibility: The C5 position is often amenable to selective functionalization, allowing for the attachment of various chemical groups without requiring a complete de novo synthesis of the alkaloid core.[3]

-

Minimal Bioactivity Disruption: For many indole alkaloids, modifications at the C5 position project away from the key binding interfaces, thus minimizing interference with the molecule's primary pharmacological interactions.

-

Versatility for Probe Design: The C5 position serves as an anchor point for installing one of two critical components for a chemical proteomics experiment: a photoreactive crosslinker or a bioorthogonal handle.

A typical 5-substituted indole alkaloid probe consists of three key domains:

-

Indole Scaffold (Pharmacophore): The original alkaloid structure responsible for binding to the protein target.

-

Linker: A chain of atoms that spatially separates the pharmacophore from the handle, reducing steric hindrance.

-

Chemical Handle: A terminal group that enables either covalent capture of the target protein or subsequent reporter tag conjugation.

Caption: A comprehensive workflow for target identification using a multifunctional indole alkaloid probe.

This workflow is powerful because it combines the advantages of different techniques. PAL captures even weak, non-covalent interactions in a live-cell context, while the subsequent click chemistry step allows for efficient and specific enrichment of the captured proteins, minimizing background and maximizing the signal for mass spectrometry analysis.

Chapter 4: The Imperative of Quantitative Proteomics

Simply identifying the proteins pulled down in an affinity purification experiment is not enough. Any affinity-based method will have some degree of non-specific background binding. The critical question is: which of these proteins are specifically enriched because they interacted with the indole probe? Answering this requires quantitative mass spectrometry.

The goal is to compare the abundance of each identified protein between the experimental sample (treated with the probe) and a negative control sample (e.g., treated with a probe that lacks the photoreactive group, or a competition control where an excess of the original, unmodified alkaloid is added). True targets should be significantly more abundant in the experimental sample.

Several quantitative strategies exist, each with its own advantages and considerations. As a scientist, choosing the right one depends on your experimental design and available resources.

| Method | Principle | Pros | Cons |

| Label-Free Quantification (LFQ) | Compares peptide signal intensities (peak area or spectral counts) across different MS runs. | No special reagents needed; applicable to any sample type. | Susceptible to run-to-run variation; requires many technical replicates. |

| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Cells are metabolically labeled by growing them in media with "heavy" or "light" amino acids. Samples are mixed before processing. | Very high accuracy as samples are combined early, minimizing downstream quantitative errors. | Only applicable to cultured cells; can be expensive; incomplete labeling can be an issue. [4] |

| TMT (Tandem Mass Tag) Labeling | Peptides from different samples are chemically labeled with isobaric tags. Samples are mixed, and quantification is based on reporter ions in the MS/MS spectrum. | Allows for multiplexing (up to 16 samples in one run), increasing throughput. [5][6][7] | Labeling occurs late in the workflow (at the peptide level); can be expensive; potential for ratio compression. [8][9] |

| DIA (Data-Independent Acquisition) | MS instrument cycles through predefined mass windows, fragmenting all ions within them. Creates a comprehensive digital map of the proteome. | Excellent reproducibility and quantification accuracy; captures a deep proteome. [5][6] | Requires complex data analysis and often a pre-existing spectral library for optimal results. [8][9] |

Table comparing common quantitative proteomics workflows. Data synthesized from multiple sources.[4][5][6][7][8][9]

For target deconvolution studies, TMT and DIA are currently the most powerful and widely used approaches due to their balance of throughput, depth, and quantitative accuracy. [5][6]

Chapter 5: Field-Proven Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting a PAL-based target identification experiment.

Protocol 5.1: Photoaffinity Labeling and Lysate Preparation

Causality Statement: This protocol is designed to maximize the specific labeling of intracellular targets in their native environment while minimizing off-target effects and protein degradation post-lysis.

-

Cell Culture: Plate cells (e.g., HEK293T) to achieve 80-90% confluency on the day of the experiment.

-